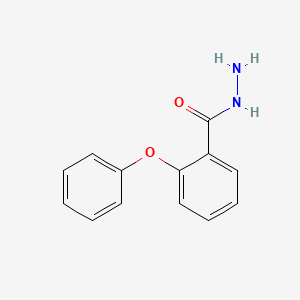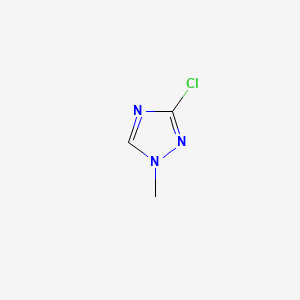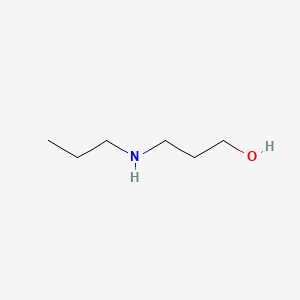
3-(Propylamino)propan-1-ol
Overview
Description
3-(Propylamino)propan-1-ol is an organic compound with the molecular formula C6H15NO. It is a member of the class of propanolamines, characterized by a propane backbone with a hydroxy substituent at C-1 and a propylamino substituent at C-3. This compound is both a primary amine and a primary alcohol, making it versatile in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Propylamino)propan-1-ol involves the reaction of propionaldehyde with 3-aminopropan-1-ol in the presence of anhydrous magnesium sulfate as a drying agent. The reaction is typically carried out in methanol at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Propylamino)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate is commonly used for oxidizing the hydroxyl group.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the compound.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Propionaldehyde or propionic acid.
Reduction: Propylamine or propanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
3-(Propylamino)propan-1-ol has several applications in scientific research, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Propylamino)propan-1-ol involves its interaction with various molecular targets and pathways. As a primary amine and alcohol, it can form hydrogen bonds and participate in nucleophilic reactions. These interactions can influence biological processes and chemical reactions, making it a valuable compound in research and industry .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A similar compound with an amino group at C-3 and a hydroxyl group at C-1.
Propan-1-ol: A simpler alcohol with a hydroxyl group at C-1.
Propylamine: A simpler amine with an amino group at C-1.
Uniqueness
3-(Propylamino)propan-1-ol is unique due to its dual functionality as both a primary amine and a primary alcohol. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler amines or alcohols, making it a versatile compound in various applications .
Properties
IUPAC Name |
3-(propylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-4-7-5-3-6-8/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBMMWYCAMYUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192096 | |
| Record name | 1-Propanol, 3-(propylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38825-85-3 | |
| Record name | 1-Propanol, 3-(propylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038825853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-(propylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


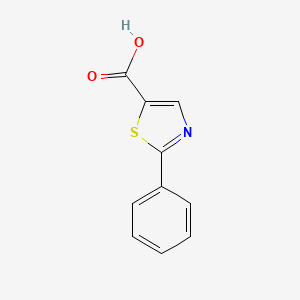
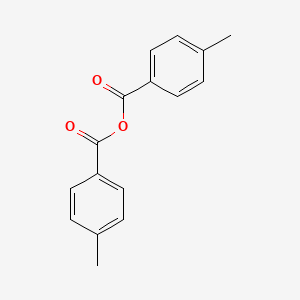
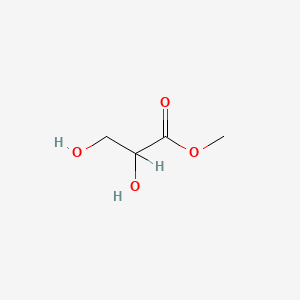
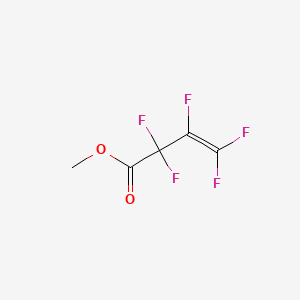
![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)
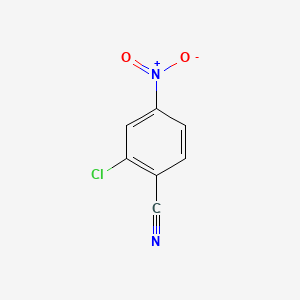

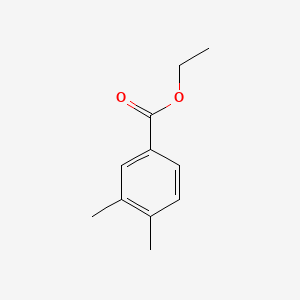
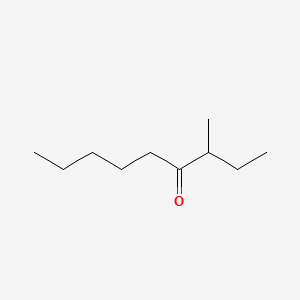
![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)
